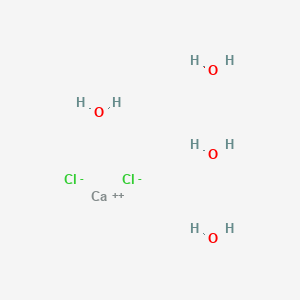

calcium;dichloride;tetrahydrate

概要

説明

Calcium dichloride tetrahydrate is an inorganic compound with the chemical formula CaCl₂·4H₂O . It is a white crystalline solid that is highly soluble in water. This compound is commonly used in various industrial and laboratory applications due to its hygroscopic properties, which means it can absorb moisture from the air.

準備方法

Synthetic Routes and Reaction Conditions

Calcium dichloride tetrahydrate can be synthesized by reacting calcium hydroxide with hydrochloric acid. The reaction is as follows:

Ca(OH)2+2HCl→CaCl2+2H2O

The resulting calcium chloride solution is then crystallized to obtain the tetrahydrate form. The crystallization process involves cooling the solution to allow the formation of calcium dichloride tetrahydrate crystals.

Industrial Production Methods

In industrial settings, calcium dichloride tetrahydrate is produced by neutralizing hydrochloric acid with calcium carbonate or calcium hydroxide. The reaction with calcium carbonate is as follows:

CaCO3+2HCl→CaCl2+CO2+H2O

The solution is then evaporated to remove excess water, and the remaining solution is cooled to crystallize calcium dichloride tetrahydrate.

化学反応の分析

Types of Reactions

Calcium dichloride tetrahydrate undergoes various types of chemical reactions, including:

Hydration and Dehydration: It can lose or gain water molecules, converting between different hydrate forms.

Precipitation: It can react with sulfate ions to form calcium sulfate.

Complexation: It can form complexes with other ions or molecules.

Common Reagents and Conditions

Hydration and Dehydration: Heating calcium dichloride tetrahydrate can remove water molecules, converting it to anhydrous calcium chloride.

Precipitation: Reacting with sulfuric acid or sodium sulfate can precipitate calcium sulfate.

Complexation: It can form complexes with ammonia or ethylene glycol under specific conditions.

Major Products Formed

Anhydrous Calcium Chloride: Formed by heating calcium dichloride tetrahydrate.

Calcium Sulfate: Formed by reacting with sulfate ions.

Calcium Complexes: Formed by reacting with complexing agents like ammonia.

科学的研究の応用

Chemical Properties and Characteristics

Calcium chloride tetrahydrate (CaCl₂·4H₂O) is an ionic compound that readily dissolves in water, releasing heat in an exothermic reaction. Its melting point is approximately 29.8 °C, and it has a high heat of fusion, making it effective in thermal applications .

Industrial Applications

2.1. De-icing and Snow Melting

- Calcium chloride is widely used as a de-icing agent due to its ability to lower the freezing point of water. It can effectively melt ice at temperatures as low as -52 °C, making it preferred over sodium chloride in colder climates .

2.2. Food Industry

- In the food sector, calcium chloride serves as a firming agent in canned vegetables and fruits, helping maintain texture during storage . It is also used in cheese production to enhance curd formation and improve the texture of products like mozzarella .

2.3. Agriculture

- Calcium chloride is utilized as a soil amendment to address calcium deficiencies, promoting healthy plant growth and improving crop yields . It can also inhibit bacterial growth on crops like mushrooms when applied via irrigation .

Environmental Applications

3.1. Wastewater Treatment

- As a flocculant, calcium chloride helps aggregate suspended particles in wastewater treatment processes, enhancing water clarity and quality for safe discharge or reuse .

3.2. Dust Control

- In industrial settings, calcium chloride is employed as a dust suppressant on unpaved roads and construction sites due to its hygroscopic properties, which help retain moisture .

Thermal Energy Storage

Calcium chloride tetrahydrate has been investigated for its potential use as a phase change material (PCM) in thermal energy storage systems. Its ability to absorb and release heat during phase transitions can enhance energy efficiency in building temperature regulation .

Case Studies

5.1. Food Preservation Techniques

- A study demonstrated that dipping cut tomatoes in a 0.5% calcium chloride solution resulted in a 50% increase in firmness compared to untreated tomatoes, highlighting its effectiveness as a firming agent in food preservation .

5.2. Agricultural Enhancements

- Research indicated that calcium chloride treatments could prevent physiological disorders like blossom end rot in tomatoes and peppers when applied appropriately during cultivation .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| De-icing | Road treatment | Effective at low temperatures |

| Food Industry | Firming agent for canned vegetables | Maintains texture |

| Agriculture | Soil amendment | Improves crop yields |

| Wastewater Treatment | Flocculant | Enhances water clarity |

| Thermal Energy Storage | Phase change material | Efficient heat absorption |

作用機序

Calcium dichloride tetrahydrate dissociates in water to provide calcium ions (Ca²⁺) and chloride ions (Cl⁻). These ions are essential for various physiological processes:

Calcium Ions: Play a crucial role in muscle contraction, nerve transmission, and blood clotting. They also act as secondary messengers in signal transduction pathways.

Chloride Ions: Help maintain osmotic balance and are involved in the production of hydrochloric acid in the stomach.

類似化合物との比較

Similar Compounds

Calcium Chloride Anhydrous (CaCl₂): Similar in chemical composition but lacks water molecules. It is more hygroscopic and used in applications requiring anhydrous conditions.

Calcium Chloride Dihydrate (CaCl₂·2H₂O): Contains two water molecules. It is less hygroscopic than the tetrahydrate form.

Calcium Chloride Hexahydrate (CaCl₂·6H₂O): Contains six water molecules. It is used in applications requiring higher hydration levels.

Uniqueness

Calcium dichloride tetrahydrate is unique due to its specific hydration level, making it suitable for applications where moderate hygroscopicity is required. Its ability to form stable hydrates makes it versatile for various industrial and laboratory uses.

生物活性

Calcium chloride tetrahydrate (CaCl₂·4H₂O) is a hydrated form of calcium chloride, an inorganic compound widely used in various applications, including food preservation, de-icing, and as a desiccant. This article focuses on its biological activity, examining its physiological roles, toxicity, and applications in biological systems based on diverse research findings.

Physiological Roles

Calcium ions play a crucial role in numerous biological processes. Calcium chloride dissociates in aqueous solutions into calcium ions (Ca²⁺) and chloride ions (Cl⁻), both of which are essential for various physiological functions:

- Bone and Teeth Formation : Calcium is vital for the development and maintenance of bones and teeth. It contributes to the structural integrity of these tissues by forming hydroxyapatite crystals.

- Muscle Contraction : Calcium ions are essential for muscle contraction. They facilitate the interaction between actin and myosin filaments in muscle fibers.

- Neurotransmission : Calcium ions are involved in neurotransmitter release at synapses, playing a critical role in nerve impulse transmission.

- Blood Coagulation : Calcium is necessary for several steps in the blood coagulation cascade, acting as a cofactor for various clotting factors.

Toxicity and Safety

Calcium chloride is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA). However, its toxicity can vary based on concentration and exposure route:

- Acute Toxicity : Studies indicate that the oral LD50 values range from 500 to 1000 mg/kg in rabbits. In humans, acute toxicity is rare but can cause gastrointestinal irritation when ingested in large amounts .

- Dermal Exposure : The dermal toxicity of calcium chloride is low, with studies showing no significant irritation from exposure to diluted solutions .

- Eye Irritation : Anhydrous forms are severe irritants to the eyes; however, hydrated forms like tetrahydrate exhibit less irritation .

Case Studies

-

Antigen Production Enhancement :

A study investigated the effect of calcium chloride supplementation on foot-and-mouth disease (FMD) antigen production. It was found that calcium chloride significantly enhanced antigen yield in BHK-21 suspension cells. Optimal concentrations around 3 mM resulted in a 4.6-fold increase in productivity compared to controls . -

Food Preservation :

Calcium chloride is commonly used to enhance the firmness of fruits and vegetables during postharvest handling. Research demonstrated that dipping tomatoes in a 0.5% calcium chloride solution increased their firmness by 50% compared to untreated controls . This effect is attributed to calcium's role in strengthening cell walls through pectin cross-linking. -

Physiological Disorders :

Calcium chloride has been employed to prevent physiological disorders such as blossom end rot in crops like tomatoes and peppers. This disorder is often linked to calcium deficiency, highlighting the compound's importance in agricultural practices .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

calcium;dichloride;tetrahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLVAQJGGDVQAU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Cl-].[Cl-].[Ca+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaCl2H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20469574 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25094-02-4 | |

| Record name | AGN-PC-00CUV2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20469574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。